3,4-diaminocyclohexanol
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Overview
Description
3,4-Diaminocyclohexanol is a chemical compound with the molecular formula C6H14N2O. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diaminocyclohexanol can be achieved through various methods. One common approach involves the asymmetric synthesis of the compound. This method typically includes the reduction of nitro groups followed by hydrogenation of the benzene ring . Another method involves the nitrification of high-purity cardanol, followed by nitro reduction and benzene ring hydrogenation reduction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3,4-Diaminocyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reduction reactions often involve hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Substitution reactions can occur with reagents like halogens (e.g., chlorine, bromine) under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3,4-Diaminocyclohexanol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3,4-diaminocyclohexanol involves its interaction with specific molecular targets and pathways. For instance, it may act as a beta-lactamase modulator, influencing the activity of enzymes involved in bacterial resistance . Additionally, it can participate in retinoid metabolism by catalyzing the NAD-dependent oxidation of all-trans-retinol and its derivatives .
Comparison with Similar Compounds
Similar Compounds
2,3-Diaminocyclohexanol: Another diaminocyclohexanol compound with similar chemical properties but different spatial arrangement of amino groups.
3,4-Dimethylcyclohexanol: A compound with methyl groups instead of amino groups, leading to different chemical reactivity and applications.
Uniqueness
3,4-Diaminocyclohexanol is unique due to its specific arrangement of amino groups on the cyclohexanol ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
3,4-diaminocyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-5-2-1-4(9)3-6(5)8/h4-6,9H,1-3,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGBKNAGHAETKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388966 |
Source
|
Record name | Cyclohexanol, 3,4-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90015-88-6 |
Source
|
Record name | Cyclohexanol, 3,4-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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